Lamivudine Triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lamivudine triphosphate is the active triphosphate form of lamivudine, a synthetic nucleoside analogue. Lamivudine is widely used as an antiretroviral medication to treat infections caused by the human immunodeficiency virus (HIV) and hepatitis B virus (HBV). The triphosphate form of lamivudine is crucial for its antiviral activity, as it inhibits viral replication by incorporating into viral DNA and causing chain termination .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lamivudine triphosphate is synthesized through the phosphorylation of lamivudine. The process involves three phosphorylation steps:
First Phosphorylation: Lamivudine is phosphorylated to lamivudine monophosphate by cellular kinases.
Second Phosphorylation: Lamivudine monophosphate is further phosphorylated to lamivudine diphosphate.
Third Phosphorylation: Lamivudine diphosphate is finally phosphorylated to this compound by nucleoside diphosphate kinase or phosphoglycerate kinase
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis and purification processes. The synthesis is typically carried out in controlled environments to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Lamivudine triphosphate undergoes various chemical reactions, including:
Phosphorylation: As described in the preparation methods, lamivudine is phosphorylated to form this compound.
Incorporation into Viral DNA: this compound is incorporated into viral DNA by viral reverse transcriptase, leading to chain termination
Common Reagents and Conditions:
Reagents: Cellular kinases, nucleoside diphosphate kinase, phosphoglycerate kinase.
Conditions: Physiological conditions within the cell, including appropriate pH and temperature
Major Products Formed:
Lamivudine Monophosphate: Formed during the first phosphorylation step.
Lamivudine Diphosphate: Formed during the second phosphorylation step.
This compound: The final active form that inhibits viral replication
Scientific Research Applications
Lamivudine triphosphate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogues and their interactions with enzymes.
Biology: Investigated for its role in inhibiting viral replication and its effects on cellular processes.
Medicine: Widely used in the treatment of HIV and HBV infections. .
Industry: Employed in the development of antiviral drugs and in the study of drug resistance mechanisms
Mechanism of Action
Lamivudine triphosphate is similar to other nucleoside reverse transcriptase inhibitors (NRTIs) such as:
Zidovudine: Another NRTI used to treat HIV infections.
Abacavir: An NRTI used in combination with other antiretrovirals for HIV treatment.
Tenofovir: A nucleotide analogue used to treat HIV and HBV infections
Uniqueness:
Comparison with Similar Compounds
Zidovudine: Similar mechanism of action but with a different side effect profile.
Abacavir: Requires genetic testing for hypersensitivity reactions.
Tenofovir: Known for its long half-life and effectiveness in combination therapies
Lamivudine triphosphate stands out due to its broad-spectrum antiviral activity and favorable safety profile, making it a valuable compound in the treatment of viral infections.
Properties
Molecular Formula |
C8H14N3O12P3S |
---|---|
Molecular Weight |
469.2 g/mol |
IUPAC Name |
[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H14N3O12P3S/c9-5-1-2-11(8(12)10-5)6-4-27-7(21-6)3-20-25(16,17)23-26(18,19)22-24(13,14)15/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15)/t6-,7+/m0/s1 |
InChI Key |
YLEQMGZZMCJKCN-NKWVEPMBSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
Canonical SMILES |
C1C(OC(S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
Synonyms |
3TC-TP lamivudine triphosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.